Cohulupone is primarily sourced from the hops plant, Humulus lupulus, where it is formed during the oxidation of colupulone, a β-acid. The molecular weight of cohulupone is 318 g/mol, and it belongs to a class of compounds known as bitter acids, which are crucial for imparting bitterness and aroma to beer. Cohulupone, along with hulupone (its structural counterpart), represents a group of oxidation products that arise during the brewing process when α- and β-acids undergo various transformations including isomerization and oxidation .
Cohulupone can be synthesized through several methods, primarily involving the oxidation of β-acids. The synthesis typically starts with hop extracts rich in β-acids, which are subjected to oxidative conditions.
Cohulupone has a complex molecular structure characterized by a five-membered ring system that results from cyclization during its formation.
The molecular structure can be represented as follows:
Cohulupone participates in various chemical reactions, primarily as an oxidized product of colupulone.
The mechanism by which cohulupone exerts its effects—particularly in terms of bitterness—relies on its interaction with taste receptors.
Cohulupone exhibits several notable physical and chemical properties:
Cohulupone has several applications primarily within the food industry and pharmaceuticals:
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